molecular formula C12H11FN4O B2828415 N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline CAS No. 1825549-26-5

N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline

Cat. No.: B2828415
CAS No.: 1825549-26-5
M. Wt: 246.245
InChI Key: ISBNFFYYQZUTQF-UHFFFAOYSA-N
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Description

N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN), an oxadiazole ring, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced through cyanoacetylation, where an amine reacts with cyanoacetic acid or its derivatives.

    Coupling with Fluoroaniline: The final step involves coupling the oxadiazole and cyanoacetamide intermediates with 4-fluoroaniline under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties can be exploited in the design of novel materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable chemicals or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and oxadiazole ring can participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
  • N-cyano-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
  • N-cyano-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-fluoroaniline

Uniqueness

N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoroaniline moiety enhances its potential as a pharmacophore, while the oxadiazole ring contributes to its stability and versatility in chemical reactions.

Properties

IUPAC Name

(5-ethyl-1,3,4-oxadiazol-2-yl)methyl-(4-fluorophenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-2-11-15-16-12(18-11)7-17(8-14)10-5-3-9(13)4-6-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBNFFYYQZUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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